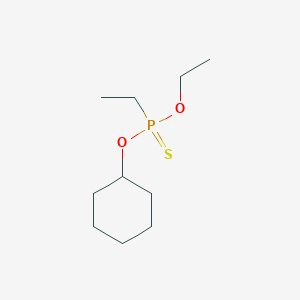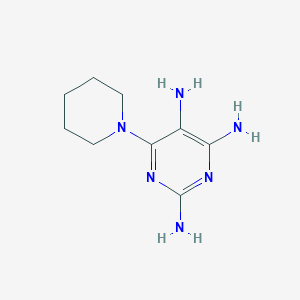
2,4,5-Pyrimidinetriamine, 6-(1-piperidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-Pyrimidinetriamine, 6-(1-piperidinyl)- is a heterocyclic compound that features a pyrimidine ring substituted with three amino groups and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Pyrimidinetriamine, 6-(1-piperidinyl)- typically involves the reaction of a pyrimidine derivative with a piperidine derivative under controlled conditions. One common method involves the nucleophilic substitution of a halogenated pyrimidine with piperidine in the presence of a base. The reaction is usually carried out in an organic solvent such as dimethylformamide or tetrahydrofuran at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 2,4,5-Pyrimidinetriamine, 6-(1-piperidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups on the pyrimidine ring can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2,4,5-Pyrimidinetriamine, 6-(1-piperidinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of 2,4,5-Pyrimidinetriamine, 6-(1-piperidinyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors, leading to various biological effects .
Comparison with Similar Compounds
2,4-Diamino-6-(1-piperidinyl)-pyrimidine: Known for its antihypertensive properties.
2,4,6-Triaminopyrimidine: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: 2,4,5-Pyrimidinetriamine, 6-(1-piperidinyl)- is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of amino groups and a piperidine moiety makes it a versatile compound for various applications .
Properties
CAS No. |
62496-03-1 |
|---|---|
Molecular Formula |
C9H16N6 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
6-piperidin-1-ylpyrimidine-2,4,5-triamine |
InChI |
InChI=1S/C9H16N6/c10-6-7(11)13-9(12)14-8(6)15-4-2-1-3-5-15/h1-5,10H2,(H4,11,12,13,14) |
InChI Key |
QKEUDMVNJHDWNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=C2N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Piperidine, 1-[(2-phenyl-3-thienyl)methyl]-](/img/structure/B14518535.png)
![1-Bromo-4-[2-(4-pentylphenyl)ethenyl]benzene](/img/structure/B14518540.png)

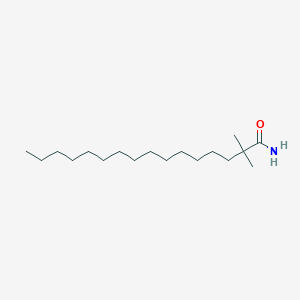


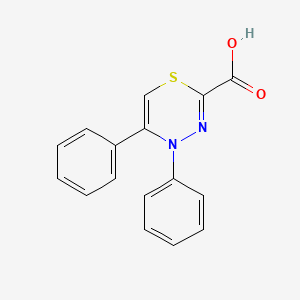
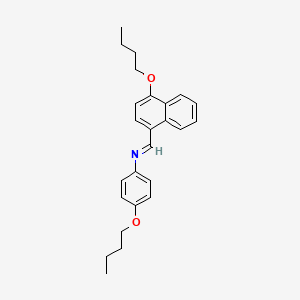
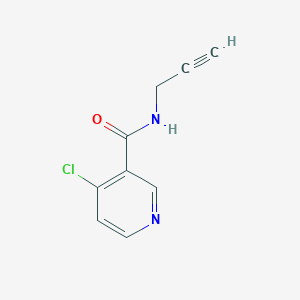
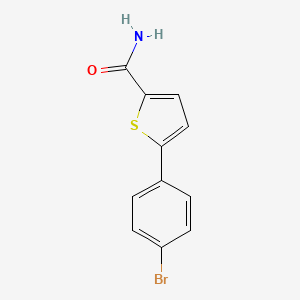
![3-[(2-Fluorophenyl)methylidene]oxolan-2-one](/img/structure/B14518591.png)
![6-[2-(Butylamino)propanoyl]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B14518595.png)
